The compound (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid, also known as L-gamma-Glutamyl-L-isoleucine, is a dipeptide that belongs to the class of organic compounds characterized by the presence of two alpha-amino acids linked by a peptide bond. Its molecular formula is with a molecular weight of approximately 260.29 g/mol. The structure consists of a branched-chain amino acid (3-methylpentanoic acid) and an amide group derived from 4-carboxybutanoic acid, which contributes to its unique properties and functionalities in biological systems .
The chemical reactivity of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid primarily involves its amide and carboxylic acid functional groups. It can participate in various reactions such as:
This compound exhibits significant biological activities, especially in metabolic pathways involving amino acids. It is known to play a role in protein synthesis and may influence various physiological processes such as:
The synthesis of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid can be achieved through several methods:
(2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid has various applications in fields such as:
Interaction studies involving this compound often focus on its binding affinity and functional impact on biological targets:
Several compounds share structural similarities with (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid, including:
Compound Name | IUPAC Name | Structural Features |
---|---|---|
2-Hydroxy-3-methylpentanoic acid | (2R,3R)-2-hydroxy-3-methylpentanoic acid | Hydroxyl group addition |
L-Isoleucine | 2-amino-3-methylbutanoic acid | Branched-chain structure |
L-Glutamic Acid | 2-amino-5-oxopentanoic acid | Contains an additional carboxyl group |
The uniqueness of (2S,3S)-2-(4-carboxybutanamido)-3-methylpentanoic acid lies in its specific stereochemistry and functional groups that allow it to participate in diverse biochemical pathways while exhibiting distinct biological effects compared to similar compounds. Its dual role as both an amino acid derivative and a dipeptide enhances its functional versatility in metabolic processes .